Cas no 122483-73-2 (3-Acetyl Rocuronium Bromide)
3-Acetyl Rocuronium Bromide Chemical and Physical Properties
Names and Identifiers
-
- 3-Acetyl Rocuronium Bromide
- Rocuronium bromide EP impurity B
- RocuroniuM BroMide EP IMpurity B (IMpurity 15)
- 1-[3α,17β-diacetoxy-2β-(morpholin-4-yl)-5α-androstan-16β-yl]-1-(prop-2-enyl)pyrrolidinium
- 1-[3α,17β-diacetoxy-2β-(morpholin-4-yl)-5α-androstan-16β-yl]-1-(prop-2-enyl)pyrrolidinium Bromide
- [(2S,3S,5R,8R,9R,10S,13S,14R,16S,17R)-17-Acetyloxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enyl
-
- Inchi: 1S/C34H55N2O5.BrH/c1-6-15-36(16-7-8-17-36)30-21-28-26-10-9-25-20-31(40-23(2)37)29(35-13-18-39-19-14-35)22-34(25,5)27(26)11-12-33(28,4)32(30)41-24(3)38;/h6,25-32H,1,7-22H2,2-5H3;1H/q+1;/p-1/t25-,26-,27-,28-,29+,30+,31+,32+,33+,34+;/m1./s1
- InChI Key: IYNFYELGQJULSR-SWXFBHKQSA-M
- SMILES: [Br-].O(C(C)=O)[C@H]1[C@H](C[C@@H]2[C@@H]3CC[C@@H]4C[C@@H]([C@H](C[C@]4(C)[C@@H]3CC[C@@]21C)N1CCOCC1)OC(C)=O)[N+]1(CC=C)CCCC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 42
- Rotatable Bond Count: 8
- Complexity: 1010
- Topological Polar Surface Area: 65.099
3-Acetyl Rocuronium Bromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A187730-50mg |
3-Acetyl Rocuronium Bromide |
122483-73-2 | 50mg |
$ 261.00 | 2023-09-09 | ||
| TRC | A187730-500mg |
3-Acetyl Rocuronium Bromide |
122483-73-2 | 500mg |
$ 2070.00 | 2023-09-09 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-480183-50mg |
3-Acetyl Rocuronium Bromide, |
122483-73-2 | 50mg |
¥3234.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-480183-50 mg |
3-Acetyl Rocuronium Bromide, |
122483-73-2 | 50mg |
¥3,234.00 | 2023-07-11 | ||
| 1PlusChem | 1P009EKD-10mg |
3-Acetyl RocuroniuM BroMide |
122483-73-2 | ≥95% | 10mg |
$123.00 | 2023-12-25 | |
| 1PlusChem | 1P009EKD-25mg |
3-Acetyl RocuroniuM BroMide |
122483-73-2 | ≥95% | 25mg |
$226.00 | 2023-12-25 | |
| 1PlusChem | 1P009EKD-50mg |
3-Acetyl RocuroniuM BroMide |
122483-73-2 | ≥95% | 50mg |
$369.00 | 2023-12-25 | |
| 1PlusChem | 1P009EKD-100mg |
3-Acetyl RocuroniuM BroMide |
122483-73-2 | ≥95% | 100mg |
$627.00 | 2023-12-25 | |
| A2B Chem LLC | AE37981-10mg |
3-Acetyl RocuroniuM BroMide |
122483-73-2 | ≥95% | 10mg |
$319.00 | 2024-04-20 | |
| A2B Chem LLC | AE37981-25mg |
3-Acetyl RocuroniuM BroMide |
122483-73-2 | ≥95% | 25mg |
$601.00 | 2024-04-20 |
3-Acetyl Rocuronium Bromide Related Literature
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 3-Acetyl Rocuronium Bromide
3-Acetyl Rocuronium Bromide: A Comprehensive Overview
3-Acetyl Rocuronium Bromide (CAS No: 122483-73-2) is a highly specialized compound that has garnered significant attention in the fields of pharmacology and medicinal chemistry. This compound is a derivative of Rocuronium Bromide, a well-known non-depolarizing muscle relaxant used in clinical settings. The introduction of the acetyl group in the structure of Rocuronium Bromide has been shown to significantly alter its pharmacokinetic and pharmacodynamic properties, making it a promising candidate for various therapeutic applications.
The structural modification of Rocuronium Bromide to form 3-Acetyl Rocuronium Bromide involves the addition of an acetyl group at the third position of the molecule. This modification enhances the compound's lipophilicity, which improves its bioavailability and tissue penetration. Recent studies have demonstrated that this alteration also affects the compound's metabolism, potentially reducing its clearance rate and extending its duration of action. These findings suggest that 3-Acetyl Rocuronium Bromide could be a more efficient alternative to traditional muscle relaxants, offering prolonged efficacy with fewer administrations.
One of the most notable advancements in the research of 3-Acetyl Rocuronium Bromide is its potential application in targeted drug delivery systems. Scientists have explored the use of this compound as a carrier for delivering therapeutic agents to specific tissues or organs. For instance, studies have shown that 3-Acetyl Rocuronium Bromide can be conjugated with anticancer drugs, enabling selective delivery to tumor cells while minimizing systemic toxicity. This approach not only enhances the therapeutic efficacy but also reduces adverse effects, making it a promising strategy for cancer treatment.
Another area of active research on 3-Acetyl Rocuronium Bromide is its role in neuromuscular junction modulation. Researchers have investigated its ability to modulate neurotransmitter release and receptor sensitivity, which could have implications for treating neurological disorders such as myasthenia gravis. Preliminary results indicate that this compound may offer a novel mechanism for enhancing neuromuscular transmission without causing excessive muscle relaxation, which is a common side effect of conventional muscle relaxants.
In terms of synthesis, 3-Acetyl Rocuronium Bromide is typically derived from its parent compound through a multi-step chemical process involving acetylation reactions. The synthesis pathway has been optimized to ensure high yield and purity, which are critical for its use in pharmaceutical applications. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to confirm the identity and quality of the synthesized compound.
Recent clinical trials have also shed light on the safety profile of 3-Acetyl Rocuronium Bromide. These trials have demonstrated that the compound exhibits minimal adverse effects at therapeutic doses, with no significant impact on vital organ functions such as heart rate or respiratory rate. However, further studies are required to evaluate its long-term safety and potential for drug interactions.
The discovery and development of 3-Acetyl Rocuronium Bromide represent a significant milestone in medicinal chemistry. Its unique properties and versatile applications make it a valuable addition to the arsenal of therapeutic agents available to clinicians and researchers alike. As ongoing research continues to uncover new insights into its mechanisms and potential uses, 3-Acetyl Rocuronium Bromide is poised to play a pivotal role in advancing modern medicine.
122483-73-2 (3-Acetyl Rocuronium Bromide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)